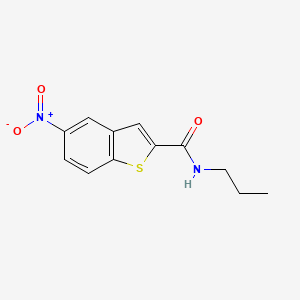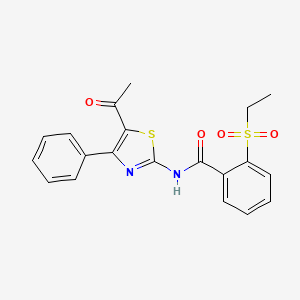![molecular formula C18H17ClN2O2 B2992635 Ethyl 7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate CAS No. 338406-13-6](/img/structure/B2992635.png)
Ethyl 7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as pyrrolopyrimidines. Pyrrolopyrimidines are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of similar compounds, such as imidazo[1,2-a]pyridines, has been well studied. The synthetic pathways often involve transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray diffraction analysis, as is common for many similar compounds .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound ethyl 7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate is a notable subject in the field of organic chemistry, particularly in the synthesis and structural analysis of pyrrolopyrimidine derivatives. Researchers have synthesized various derivatives, such as ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, to explore their crystal structures through single-crystal X-ray diffraction, revealing detailed molecular geometries and interaction motifs within the crystal lattice (Hu Yang, 2009).
Chemical Properties and Reactions
Studies on pyrrolo[1,2-a]pyrimidine derivatives often aim to understand their chemical properties and reactions. The synthesis of 2,3,4,8-tetrahydro-2,4-dioxopyrido[2,3-d]pyrimidines and their bis-compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate has been explored, demonstrating novel rearrangements and providing insights into their mechanism of formation (T. Nagamatsu, M. Koga, & F. Yoneda, 1984).
Biological Activity
The investigation into the biological activity of pyrrolopyrimidine derivatives has led to the discovery of compounds with promising antimicrobial and anticancer properties. For instance, novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate have shown higher anticancer activity compared to standard drugs like doxorubicin in in vitro studies, highlighting their potential in medical research (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).
Mécanisme D'action
Target of Action
Pyrimidine derivatives have been associated with a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial effects . Therefore, it’s plausible that this compound may interact with a variety of cellular targets, depending on its specific structure and functional groups.
Mode of Action
Pyrimidine derivatives have been shown to interact with various cellular targets, leading to changes in cellular processes
Biochemical Pathways
Given the broad range of biological activities associated with pyrimidine derivatives , it’s likely that this compound could affect multiple biochemical pathways
Result of Action
Given the diverse biological activities associated with pyrimidine derivatives , it’s likely that this compound could have a range of effects at the molecular and cellular levels
Propriétés
IUPAC Name |
ethyl 7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-4-23-18(22)16-15(13-5-7-14(19)8-6-13)10-21-12(3)9-11(2)20-17(16)21/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCDFTMSISIPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2C=C1C3=CC=C(C=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,6,7-tetramethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992556.png)

![N-(2-Methoxy-4-methylsulfanylbutyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide](/img/structure/B2992558.png)
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-nitrobenzenesulfonamide](/img/structure/B2992560.png)
![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole](/img/structure/B2992561.png)
![N-{3-[(2-phenoxyethoxy)methyl]phenyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2992562.png)





![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2992570.png)

